5-(4-Ethylthiophenyl)-2-formylphenol
Description
5-(4-Ethylthiophenyl)-2-formylphenol (CAS: 1261890-33-8) is a biphenyl derivative featuring a phenol core substituted with a formyl group at the 2-position and a 4-ethylthiophenyl moiety at the 5-position. Its molecular formula is C₁₅H₁₄O₂S, with a molecular weight of 258.3 g/mol and a purity ≥95% . The ethylthio (-S-C₂H₅) group introduces sulfur-based electron-donating effects, while the formyl (-CHO) group enhances electrophilic reactivity.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-2-18-14-7-5-11(6-8-14)12-3-4-13(10-16)15(17)9-12/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKWVKNZEXOOSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethylthiophenyl)-2-formylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Ethylthiophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: 5-(4-Ethylthiophenyl)-2-carboxyphenol.
Reduction: 5-(4-Ethylthiophenyl)-2-hydroxymethylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(4-Ethylthiophenyl)-2-formylphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research has shown that compounds with phenolic structures exhibit antioxidant and antimicrobial properties. This compound may be investigated for similar biological activities, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-formylphenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The formyl group can participate in nucleophilic addition reactions, potentially modifying the function of target proteins or enzymes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 5-(4-Ethylthiophenyl)-2-formylphenol and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| This compound | 1261890-33-8 | C₁₅H₁₄O₂S | 258.3 | 4-Ethylthiophenyl, 2-formyl | High sulfur content; discontinued |
| 5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol | 1261925-90-9 | C₁₅H₁₅NO₄S | 329.4 | 3-Sulfamoylphenyl, 2-formyl | Polar sulfamoyl group; higher weight |
| 5-(4-Formylphenyl)-2-formylphenol | 1261930-12-4 | C₁₄H₁₀O₃ | 226.23 | Dual formyl groups (4- and 2-positions) | Enhanced electrophilicity |
| 4-(4-Ethylthiophenyl)-2-formylphenol | 1261890-33-8 | C₁₅H₁₄O₂S | 258.3 | Positional isomer (4- vs. 5-substituent) | Altered electronic distribution |
Key Observations :
- Positional Isomerism: The positional isomer 4-(4-Ethylthiophenyl)-2-formylphenol shares the same formula and weight as the target compound but differs in substituent placement, which alters electronic properties and reactivity .
- Functional Group Impact: The sulfamoyl group in 5-(3-N,N-Dimethylsulfamoylphenyl)-2-formylphenol introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic ethylthio group . The dual formyl groups in 5-(4-Formylphenyl)-2-formylphenol increase electrophilicity, making it more reactive in condensation reactions compared to monosubstituted analogs .
Physicochemical and Application Differences
- Solubility and Stability: The ethylthio group in this compound may reduce aqueous solubility compared to sulfamoyl or formyl-rich analogs. Sulfur-containing compounds are also prone to oxidation, necessitating inert storage conditions .
- Applications :
- The dual formyl compound (CAS 1261930-12-4) is ideal for synthesizing Schiff bases or coordination polymers .
- The sulfamoyl derivative (CAS 1261925-90-9) may exhibit bioactivity due to its resemblance to sulfonamide drugs .
- The target compound’s ethylthio group could enhance its utility in materials science, such as in conductive polymers or ligand design .
Challenges and Limitations
- Reactivity Trade-offs : While the ethylthio group improves lipophilicity, it may limit compatibility with oxidation-sensitive reactions compared to analogs with inert substituents.
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